molecular formula C24H22N2O3 B2791022 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide CAS No. 922081-93-4

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide

Cat. No.: B2791022
CAS No.: 922081-93-4
M. Wt: 386.451
InChI Key: ZSJZGMVOMQFMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepin core, substituted with an ethyl group at position 10, a ketone at position 11, and a 3,5-dimethylbenzamide moiety at position 2. The oxazepine ring (oxygen-containing heterocycle) distinguishes it from thiazepine analogs (sulfur-containing), which may influence conformational stability and target binding .

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-4-26-20-7-5-6-8-22(20)29-21-10-9-18(14-19(21)24(26)28)25-23(27)17-12-15(2)11-16(3)13-17/h5-14H,4H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJZGMVOMQFMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide can be elucidated through comparisons with analogs in three categories:

Core Heterocycle Variations

Compound Name Core Heterocycle Key Substituents Biological Relevance
This compound (Target) Oxazepine (O) 3,5-Dimethylbenzamide at position 2 Enhanced metabolic stability due to oxygen’s electronegativity .
10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide Thiazepine (S) Carboxylic acid at position 8, sulfoxide Higher lipophilicity; sulfur may improve membrane permeability but reduce solubility .
SR-4995 (1-phenylpropyl-3-(10-methyl-11-oxo-dibenzo[b,f][1,4]thiazepin-8-yl)urea) Thiazepine (S) Urea linker, phenylpropyl group Lipolysis regulation via ABHD5 activation; sulfur enhances target engagement .

Substituent Modifications on the Amide/Sulfonamide Group

Compound Name Substituent Type Position Activity/Property
This compound (Target) 3,5-Dimethylbenzamide 2 Balanced lipophilicity and steric bulk; methyl groups may enhance metabolic stability .
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide 2-Trifluoromethylbenzamide 2 Increased electronegativity and lipophilicity; potential for improved target affinity .
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Sulfonamide with tetrahydronaphthalene 2 Sulfonamide group enhances hydrogen-bonding capacity; naphthalene may improve π-π interactions .
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide 4-Fluorophenylacetamide 7 Fluorine’s electron-withdrawing effect may modulate receptor selectivity .

Key Insight : The 3,5-dimethylbenzamide substituent in the target compound provides steric bulk and moderate lipophilicity, contrasting with the polar sulfonamide derivatives or electron-deficient trifluoromethyl groups .

Alkyl Chain and Functional Group Variations

Compound Name Alkyl Chain/Functional Group Impact on Activity
11-Oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid (9d) Propyl at position 10 Longer alkyl chain increases hydrophobicity, potentially reducing aqueous solubility .
SR-3420 (1-(3-(3,5-bis(trifluoromethyl)phenyl)propyl)-3-(10-methyl-11-oxo-thiazepin-8-yl)urea) Trifluoromethylphenylpropyl Enhanced lipolysis efficacy due to trifluoromethyl groups’ metabolic resistance .
(R)-N-(10-methyl-11-oxo-dibenzo[b,f][1,4]thiazepin-7-yl)tetrahydrofuran-2-carboxamide Tetrahydrofuran-carboxamide Stereochemistry (R-enantiomer) improves target specificity .

Key Insight : Ethyl and methyl groups at position 10 (as in the target compound) offer a balance between metabolic stability and target engagement, whereas bulkier substituents (e.g., propyl) may compromise solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.